Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate
CAS No.:
Cat. No.: VC19785136
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-2-14-10(13)8-4-7-12-6-3-5-11-9(8)12/h4,7,11H,2-3,5-6H2,1H3 |
| Standard InChI Key | LJMFLMAEWMZHNR-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2NCCCN2C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate features a bicyclic framework comprising a partially saturated pyrrolidine ring fused to a pyrimidine moiety. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, is substituted at position 8 with an ethyl carboxylate group. This substitution introduces both steric and electronic effects that influence the compound’s reactivity and binding affinity. The tetrahydropyrrolo component contributes to the molecule’s rigidity, which is critical for maintaining conformational stability during interactions with biological targets.
Physicochemical Profile
Table 1: Physicochemical Properties of Ethyl 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| CAS Number | VCID: VC19785136 |
| LogP (Predicted) | 1.2 |
| Solubility | Moderate in DMSO, ethanol |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves multi-step organic reactions, often starting with the cyclization of appropriately substituted precursors. One common approach utilizes a [3+3] cycloaddition strategy between enamine intermediates and activated carbonyl compounds to construct the pyrimidine ring. Continuous flow reactors and automated synthesis platforms have been employed to enhance yield (typically 60–75%) and scalability while reducing reaction times.
Structural Modifications and SAR Insights
Future Directions and Challenges
Clinical Translation
Advancing ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate into clinical trials will require rigorous evaluation of its pharmacokinetic and safety profiles. Lessons from GLS4, a phase II clinical candidate for HBV, emphasize the need to optimize oral bioavailability—a challenge for many tetrahydropyrrolopyrimidines due to poor water solubility .
Synthetic Chemistry Innovations
Future synthetic efforts could explore photocatalytic and electrochemical methods to streamline the preparation of enantiomerically pure derivatives, addressing potential chirality-related activity differences.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume